N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide
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Overview
Description
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves a multi-step process. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then reacted with phenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide group, using reagents like sodium methoxide or potassium tert-butoxide .
Scientific Research Applications
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: It has potential therapeutic applications in the treatment of cancer, due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: The compound is used in the production of dyes and pigments, as well as in the formulation of certain types of polymers
Mechanism of Action
The mechanism of action of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival. These interactions result in the compound’s antiproliferative and antimicrobial effects .
Comparison with Similar Compounds
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the rubber industry.
2-(4-aminophenyl)benzothiazole: Exhibits potent anticancer activity.
The uniqueness of this compound lies in its combination of a benzothiazole ring with a phenoxyacetamide group, which enhances its biological activity and broadens its range of applications .
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-18-13-9-5-6-10-14(13)21-16(18)17-15(19)11-20-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFDOIMWHCHRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816139 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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